1-CYCLOPROPylpiPERIDINE-4-CARBOXYLIC ACID

Description

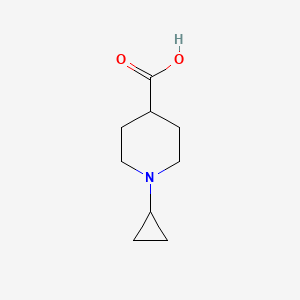

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)7-3-5-10(6-4-7)8-1-2-8/h7-8H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDKBTHOMQPYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585603 | |

| Record name | 1-Cyclopropylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345629-25-6 | |

| Record name | 1-Cyclopropylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Cyclopropylpiperidine 4 Carboxylic Acid and Its Advanced Intermediates

Direct Synthesis Approaches to 1-CYCLOPROPYLPIPERIDINE-4-CARBOXYLIC ACID

The direct construction of the this compound molecule can be achieved through several convergent strategies. These methods focus on either forming the N-cyclopropyl bond on a pre-existing piperidine (B6355638) ring or constructing the piperidine heterocycle with the necessary substituents in place.

Cyclopropylation of Piperidine-4-carboxylic Acid Derivatives

The most direct route to this compound involves the N-alkylation of a piperidine-4-carboxylic acid derivative with a suitable cyclopropylating agent. This approach is predicated on the nucleophilicity of the piperidine nitrogen.

A common strategy involves the reductive amination of piperidin-4-one with cyclopropylamine, followed by functional group manipulation at the 4-position to install the carboxylic acid. However, for direct cyclopropylation, derivatives of piperidine-4-carboxylic acid, such as its esters (e.g., ethyl isonipecotate), are typically used to avoid side reactions involving the free carboxylic acid.

The reaction generally proceeds by treating the piperidine derivative with a cyclopropyl (B3062369) electrophile, such as a cyclopropyl halide (bromide or iodide) or a cyclopropyl sulfonate (tosylate or mesylate), in the presence of a base. The choice of base and solvent is critical to optimize the yield and minimize side products.

A well-established method for N-cyclopropylation utilizes a reagent system comprising (1-ethoxycyclopropoxy)trimethylsilane, followed by reduction with sodium cyanoborohydride. This sequence effectively introduces the cyclopropyl group onto the secondary amine of the piperidine ring. Another approach involves the use of cyclopropylboronic acid in a copper-catalyzed N-alkylation reaction.

Alternatively, the synthesis can start from a protected intermediate, such as 1-(tert-Butoxycarbonyl)-4-cyclopropylpiperidine, which can be synthesized and then deprotected and carboxylated. A documented synthesis route involves treating 1-Boc-4-cyclopropylpiperidine with acetyl chloride in methanol (B129727) to remove the Boc protecting group, yielding 4-cyclopropylpiperidine (B1419780) hydrochloride chemicalbook.com. This intermediate can then be further functionalized to introduce the carboxylic acid group.

| Piperidine Substrate | Cyclopropylating Agent | Catalyst/Reagents | Base | Solvent | Notes |

|---|---|---|---|---|---|

| Ethyl isonipecotate | Cyclopropyl bromide | - | K₂CO₃ | Acetonitrile (B52724) | Standard nucleophilic substitution conditions. |

| Piperidine-4-carboxylic acid | (1-Ethoxycyclopropoxy)trimethylsilane | NaBH₃CN, Ti(OiPr)₄ | - | Ethanol | Reductive amination pathway. |

| Ethyl isonipecotate | Cyclopropylboronic acid | Cu(OAc)₂ | Pyridine (B92270) | Dichloromethane | Chan-Lam coupling conditions. |

Carbocyclization Strategies for Piperidine Ring Formation with Cyclopropyl Moiety

An alternative to modifying a pre-formed piperidine is to construct the heterocyclic ring from acyclic precursors that already contain the N-cyclopropyl group. nih.gov These carbocyclization strategies often provide greater control over the substitution pattern of the final product.

Methods for piperidine ring synthesis are diverse and include intramolecular cyclization and intermolecular cycloaddition reactions. nih.gov For instance, an N-cyclopropyl-substituted amine can be tethered to a chain containing a suitable electrophile or leaving group, enabling an intramolecular nucleophilic substitution to form the piperidine ring (e.g., a 6-endo-trig cyclization). nih.gov

Palladium-catalyzed formal (4+2) cycloadditions initiated by C(sp³)–H bond activation represent another advanced strategy. nih.gov In this context, a substrate containing an N-cyclopropyl amide could potentially react with a diene to construct the piperidine framework. Similarly, rhodium-catalyzed C-H activation and alkyne coupling, followed by electrocyclization, can yield highly substituted tetrahydropyridines which are then reduced to piperidines. acs.org Incorporating an N-cyclopropyl group into the initial imine precursor would directly lead to the desired scaffold.

Integration of Carboxylic Acid Functionality through Functional Group Interconversion

In many synthetic routes, the carboxylic acid moiety is introduced at a late stage through the interconversion of a more stable or synthetically convenient functional group at the C4 position. ub.edu This strategy avoids potential complications with the acidic proton of the carboxyl group during earlier reaction steps, such as base-mediated cyclopropylation.

Common precursors to the C4-carboxylic acid include:

Esters : The hydrolysis of an ethyl or methyl ester at the C4 position is a straightforward and widely used method. This is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide) or acidic conditions. Tert-butyl esters can also be used and are conveniently cleaved under acidic conditions, which can be advantageous when other parts of the molecule are base-sensitive. researchgate.net

Nitriles : The 4-cyano-1-cyclopropylpiperidine intermediate can be synthesized and subsequently hydrolyzed to the carboxylic acid. This hydrolysis is typically performed under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, often requiring elevated temperatures.

Alcohols : A 1-cyclopropylpiperidin-4-yl)methanol precursor can be oxidized to the corresponding carboxylic acid. This two-step process would first involve oxidation to the aldehyde, followed by further oxidation to the carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

| Starting Functional Group at C4 | Reagents | Product | General Conditions |

|---|---|---|---|

| -COOEt (Ethyl Ester) | LiOH or NaOH | -COOH | Aqueous alcohol, Room Temp to Reflux |

| -CN (Nitrile) | HCl (aq) or H₂SO₄ (aq) | -COOH | Reflux |

| -CH₂OH (Hydroxymethyl) | 1. PCC or DMP; 2. KMnO₄ or Jones Reagent | -COOH | Stepwise oxidation, various conditions |

Enantiospecific and Diastereoselective Synthesis of this compound Analogues

The synthesis of specific stereoisomers of substituted this compound analogues requires advanced asymmetric strategies. These methods are essential when chirality is introduced at other positions on the piperidine ring (e.g., C2, C3, C5, or C6). The two principal approaches involve the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter(s) have been established, the auxiliary is removed.

For the synthesis of chiral piperidine derivatives, a chiral auxiliary can be attached to the nitrogen atom or to a substituent. For example, enantiopure homoallylic amines can be prepared from the allylation of chiral, non-racemic N-sulfinylimines, which then undergo ring-forming reactions where the stereochemistry is directed by the chiral sulfinyl group. digitellinc.com Another approach utilizes sugar-based auxiliaries, such as an immobilized galactose, to control the stereoselective synthesis of piperidinone intermediates. researchgate.net

A relevant strategy for creating chiral analogues is the enantiospecific synthesis of 2-substituted piperidine-4-carboxylic acids from readily available α-amino acids. researchgate.net In this method, the inherent chirality of the starting amino acid is transferred to the final piperidine product, establishing the stereocenter at the C2 position. This approach could be adapted by subsequently performing N-cyclopropylation to yield chiral analogues of the target compound.

Asymmetric Catalysis in Cyclopropyl and Piperidine Ring Construction

Asymmetric catalysis offers a more atom-economical approach to creating chiral molecules, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. mdpi.com This can be applied to either the formation of the piperidine ring or the cyclopropyl group.

Asymmetric Piperidine Ring Synthesis:

Catalytic [4+2] Annulation : Chiral phosphine (B1218219) catalysts can mediate the enantioselective [4+2] annulation of imines with allenes, providing a powerful method for constructing functionalized piperidine derivatives with high stereoselectivity. acs.org

Asymmetric Hydrogenation : Chiral catalysts, often based on rhodium or iridium complexed with chiral ligands, can be used for the asymmetric hydrogenation of substituted pyridine precursors to yield enantiomerically enriched piperidines. google.com

Asymmetric Reductive Heck Reaction : A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and dihydropyridine (B1217469) derivatives can produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cn

Asymmetric Aminoboration : A copper-catalyzed enantioselective cyclizative aminoboration of unsaturated amines provides a route to chiral 2,3-cis-disubstituted piperidines with high diastereoselectivity and enantioselectivity. nih.gov

Asymmetric Cyclopropane (B1198618) Ring Construction:

Transition Metal-Catalyzed Cyclopropanation : A vast number of asymmetric cyclopropanation reactions exist, often catalyzed by chiral complexes of rhodium, copper, or gold. mdpi.comacs.orgnih.gov For example, the reaction of an alkene with a diazoacetate in the presence of a chiral dirhodium catalyst is a classic method. The resulting chiral cyclopropyl-containing building block could then be incorporated into the piperidine synthesis.

Asymmetric Ring-Opening : Chiral N,N'-dioxide-scandium(III) complexes have been used to catalyze the asymmetric ring-opening of cyclopropyl ketones, offering another way to introduce chirality into a cyclopropane-containing fragment. researchgate.net

These catalytic methods provide powerful and versatile tools for accessing specific enantiomers and diastereomers of complex piperidine structures related to this compound.

Control of Stereochemistry at C-4 of the Piperidine Ring

Achieving specific stereochemistry at the C-4 position of the piperidine ring is crucial for the biological activity of many pharmaceutical compounds. nih.gov Several strategies have been developed to control this stereocenter, including asymmetric synthesis, chiral resolution, and diastereoselective reactions.

Asymmetric Synthesis: This approach aims to create the desired stereoisomer directly. Methods include the use of chiral auxiliaries, chiral catalysts, and substrate-controlled reactions. For instance, asymmetric desymmetrization of prochiral or meso compounds offers a powerful route to enantiomerically enriched piperidines. rsc.org Organocatalytic intramolecular aza-Michael reactions, employing chiral catalysts like 9-amino-9-deoxy-epi-hydroquinine, have been successful in producing enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org Another strategy involves the asymmetric dearomatization of activated pyridines through a chemo-enzymatic cascade, yielding stereo-defined 3- and 3,4-substituted piperidines. nih.gov This method combines chemical synthesis with biocatalysis, offering high enantio- and regio-selectivity under mild conditions. nih.gov

Chiral Resolution: When a racemic mixture of the piperidine derivative is synthesized, chiral resolution can be employed to separate the enantiomers. This can be achieved through several techniques:

Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent removal of the resolving agent.

Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer of the racemic mixture. For example, alcalase, a low-cost enzyme, has been used for the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate to produce enantiomerically pure (S)-piperazine-2-carboxylic acid. researchgate.net Lipases are also commonly used for the enantioselective acylation of piperidine derivatives. nih.gov

Chromatographic Resolution: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to separate the enantiomers.

Diastereoselective Reactions: In cases where a stereocenter already exists in the molecule, new stereocenters can be introduced with a specific relationship to the existing one. For example, the hydrogenation of substituted pyridinium (B92312) salts can proceed with high diastereoselectivity. nih.gov Similarly, intramolecular cyclization reactions can be designed to favor the formation of a particular diastereomer. A modular and diastereoselective 5 + 1 cyclization approach has been developed for the synthesis of N-(hetero)aryl piperidines. nih.gov

The choice of method for controlling stereochemistry at C-4 depends on factors such as the desired enantiomeric purity, the scale of the synthesis, and the availability of starting materials and reagents.

A summary of different approaches for stereocontrol is presented below:

| Method | Description | Example |

| Asymmetric Synthesis | Directly synthesizes the desired enantiomer using chiral catalysts or auxiliaries. | Organocatalytic intramolecular aza-Michael reaction. rsc.org |

| Chiral Resolution | Separates a racemic mixture into its constituent enantiomers. | Enzymatic resolution using alcalase or lipases. researchgate.netnih.gov |

| Diastereoselective Reactions | Introduces a new stereocenter with a specific orientation relative to an existing one. | Diastereoselective hydrogenation of pyridinium salts. nih.gov |

Advanced Synthetic Transformations Involving Carboxylic Acid Precursors

The carboxylic acid group of this compound is a versatile functional handle that can be transformed into a wide array of other functional groups, enabling structural diversification.

Decarboxylative reactions provide a powerful method for forming new carbon-carbon and carbon-heteroatom bonds by extruding carbon dioxide. These reactions are particularly useful for the synthesis of substituted piperidines from carboxylic acid precursors.

Reductive Decarboxylation: This process involves the removal of the carboxylic acid group and its replacement with a hydrogen atom. While not directly diversifying, it can be a key step in a multi-step sequence.

Decarboxylative Cross-Coupling: This is a more versatile approach where the carboxylic acid is coupled with various partners. Photoredox catalysis has emerged as a mild and efficient method for decarboxylative functionalization. In this process, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process with the carboxylic acid, leading to the formation of a radical intermediate that can then participate in coupling reactions.

Radical Decarboxylation: The generation of a radical at the C-4 position via decarboxylation opens up possibilities for various C-C and C-heteroatom bond formations. For instance, the radical can be trapped by radical acceptors or participate in addition reactions to alkenes and alkynes.

The formation of amide and ester bonds is a fundamental transformation in organic synthesis, particularly in the preparation of biologically active molecules. The carboxylic acid of this compound must first be activated to facilitate nucleophilic attack by an amine or an alcohol.

Common activating agents and coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.

Phosphonium Salts: Reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective for amide bond formation, especially with sterically hindered substrates.

Uronium/Guanidinium Salts: Reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are widely used due to their high reactivity and the formation of crystalline byproducts that are easily removed.

Acid Halides: Conversion of the carboxylic acid to the corresponding acid chloride or fluoride (B91410) provides a highly reactive intermediate for acylation reactions. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this purpose.

The choice of coupling reagent depends on the specific substrates, the desired reaction conditions (e.g., temperature, solvent), and the need to avoid racemization if chiral centers are present.

A comparison of common coupling reagents is provided below:

| Reagent Class | Examples | Advantages | Disadvantages |

| Carbodiimides | DCC, EDC | Readily available, cost-effective. | Can lead to racemization, formation of N-acylurea byproduct. |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, low racemization. | Can be expensive, byproducts can be difficult to remove. |

| Uronium Salts | HBTU, HATU | Fast reaction rates, low racemization, high yields. | Can be sensitive to moisture. |

| Acid Halides | SOCl₂, (COCl)₂ | Highly reactive. | Harsh reaction conditions, can be incompatible with sensitive functional groups. |

The carboxylic acid group itself can exhibit both electrophilic and nucleophilic character, depending on the reaction conditions.

Electrophilic Reactivity: After activation (as described in 2.3.2), the carbonyl carbon becomes highly electrophilic and susceptible to attack by nucleophiles such as amines, alcohols, and organometallic reagents.

Nucleophilic Reactivity: The carboxylate anion, formed by deprotonation of the carboxylic acid, is a nucleophile. It can participate in reactions such as O-alkylation to form esters or react with electrophiles at the oxygen atom. However, its nucleophilicity is generally weaker than that of amines or alkoxides.

Scalable Synthetic Protocols for Research and Development of this compound

The transition from laboratory-scale synthesis to research and development (R&D) and ultimately to large-scale production requires the development of scalable, robust, and cost-effective synthetic protocols. For this compound, this involves several key considerations:

Starting Material Sourcing: The availability and cost of the starting materials, such as piperidine-4-carboxylic acid or its esters and a suitable cyclopropylating agent, are critical factors.

Reaction Conditions: The chosen reactions should be amenable to scale-up, meaning they should not require cryogenic temperatures, high pressures, or highly dilute conditions, which are difficult and expensive to implement on a large scale.

Reagent Selection: The use of hazardous, toxic, or expensive reagents should be minimized. Reagents that are easy to handle and remove after the reaction are preferred.

Purification Methods: Purification by chromatography is often not feasible for large quantities. Therefore, the synthesis should be designed to yield a product that can be purified by crystallization, distillation, or extraction.

Process Safety: A thorough safety assessment of all reaction steps is essential to identify and mitigate any potential hazards, such as exothermic reactions or the formation of unstable intermediates.

A common scalable route to this compound involves the N-alkylation of a piperidine-4-carboxylate ester with a cyclopropyl halide or a related electrophile, followed by hydrolysis of the ester. The choice of base, solvent, and temperature for the N-alkylation step is crucial for achieving high yields and minimizing side reactions.

Mechanistic Investigations of Reactions Involving 1 Cyclopropylpiperidine 4 Carboxylic Acid and Its Congeners

Elucidation of Reaction Pathways in 1-CYCLOPROPYLPIPERIDINE-4-CARBOXYLIC ACID Synthesis

The synthesis of this compound involves the strategic construction of both the piperidine (B6355638) and cyclopropyl (B3062369) rings, followed by functional group manipulations. Understanding the stepwise mechanistic details is key to optimizing reaction conditions and achieving desired stereochemical outcomes.

Stepwise Analyses of Cyclopropyl and Piperidine Ring Formation

The construction of the cyclopropyl and piperidine rings can be approached through various synthetic strategies. One common method involves the initial formation of a functionalized cyclopropane (B1198618) ring, which is then used to assemble the piperidine structure. For instance, the reaction of ethyl cyanoacetate (B8463686) with 1,2-dibromoethane (B42909) can afford a functionalized cyclopropane derivative through a double C-C bond formation in a single step. beilstein-journals.org Subsequent reduction of the cyano group to an amine provides a key intermediate for the construction of the piperidine ring via a Michael addition to an appropriate acceptor like methyl acrylate, followed by N-protection and cyclization. beilstein-journals.org

Alternatively, the piperidine ring can be formed first, followed by the introduction of the cyclopropyl group. This can be achieved through N-alkylation of a pre-formed piperidine-4-carboxylic acid derivative with a suitable cyclopropyl-containing electrophile. The mechanism of this S_N2 reaction is influenced by the nature of the leaving group on the cyclopropyl electrophile and the nucleophilicity of the piperidine nitrogen.

The formation of the piperidine ring itself can be accomplished through various cyclization strategies. nih.govorganic-chemistry.org These include intramolecular cyclization of amino-aldehydes, often catalyzed by transition metals, and reductive amination of dicarbonyl compounds. nih.gov The stereochemical outcome of these reactions is often dictated by the catalyst and reaction conditions employed. For example, catalytic hydrogenation of pyridine (B92270) precursors is a common route to piperidines, with the choice of catalyst (e.g., platinum, palladium, rhodium, ruthenium, or iridium) and conditions influencing the stereoselectivity. nih.govresearchgate.netgoogle.comwikipedia.org

Mechanistic Studies of Functional Group Interconversions at C-4

The carboxylic acid functionality at the C-4 position of the piperidine ring is a versatile handle for further synthetic modifications. The interconversion of this group into other functionalities, such as esters, amides, or alcohols, proceeds through well-established mechanistic pathways. ub.eduvanderbilt.edu

Esterification, for instance, typically occurs via an acid-catalyzed nucleophilic acyl substitution mechanism. The carboxylic acid is protonated to activate the carbonyl group towards attack by an alcohol, followed by dehydration to yield the ester. Amide formation follows a similar pathway, often requiring the use of coupling agents to activate the carboxylic acid.

Reduction of the carboxylic acid to an alcohol can be achieved using strong reducing agents like lithium aluminum hydride. The mechanism involves the initial deprotonation of the carboxylic acid, followed by coordination of the carboxylate to the aluminum hydride species and subsequent hydride transfers.

Catalytic Mechanisms in the Formation of Piperidine-Carboxylic Acid Systems

Catalysis plays a pivotal role in the synthesis of piperidine-carboxylic acid systems, enabling efficient and selective bond formations. Both transition metal catalysis and organocatalysis have emerged as powerful tools in this context.

Role of Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

Transition metals, particularly palladium, are widely employed in the synthesis of piperidines. digitellinc.com Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be used to form the C-N bond of the piperidine ring. researchgate.net These reactions typically involve an oxidative addition of an aryl or alkyl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-arylated or N-alkylated piperidine.

Palladium-catalyzed hydrogenation of pyridine derivatives is another important method for piperidine synthesis. nih.gov The mechanism involves the coordination of the pyridine to the palladium surface or a soluble catalyst, followed by the stepwise addition of hydrogen atoms. The stereoselectivity of this process can often be controlled by the choice of ligands on the palladium catalyst. Furthermore, palladium-catalyzed cascade reactions have been developed for the stereoselective synthesis of piperidines, involving processes like pyridine hydrogenation. nih.gov

Copper-catalyzed intramolecular C-H amination has also been studied mechanistically for the synthesis of piperidines, proposing a Cu(I)/Cu(II) catalytic cycle. acs.org Iridium complexes have also been shown to be effective for the synthesis of cyclic amines from primary amines and diols. organic-chemistry.org

Organocatalysis in Stereoselective Syntheses

Organocatalysis has gained prominence as a metal-free approach to the stereoselective synthesis of piperidines. rsc.orgacs.org Chiral amines, such as proline and its derivatives, can catalyze asymmetric Mannich and Michael reactions, which are key steps in many piperidine syntheses. researchgate.netresearchgate.net

For example, the organocatalytic aza-Michael reaction can be used to construct the piperidine ring with high stereocontrol. acs.org The mechanism involves the formation of a chiral enamine or iminium ion intermediate from the organocatalyst and one of the reactants. This intermediate then reacts with the other reaction partner in a stereocontrolled manner, directed by the chiral environment of the catalyst. This approach has been successfully applied to the synthesis of polysubstituted piperidines with multiple stereocenters. acs.org

Understanding Radical Mechanisms in Carboxylic Acid Transformations

While ionic mechanisms are common in many carboxylic acid transformations, radical pathways also play a significant role, particularly in decarboxylative functionalizations. researchgate.netthieme-connect.com These reactions involve the generation of a carbon-centered radical via the homolytic cleavage of the C-C bond adjacent to the carboxyl group. libretexts.orglibretexts.org

The generation of the initial radical can be achieved through various methods, including the Barton decarboxylation, which involves the formation of a thiohydroxamate ester followed by radical initiation. libretexts.org More recently, photoredox catalysis has emerged as a powerful tool for radical generation from carboxylic acids under mild conditions. sioc.ac.cn In this approach, a photosensitizer absorbs light and initiates a single-electron transfer (SET) process with the carboxylate, leading to decarboxylation and the formation of the desired radical. This radical can then participate in a variety of C-C or C-heteroatom bond-forming reactions. thieme-connect.comresearchgate.net

For instance, the generated radical can be trapped by various radical acceptors or undergo further transformations, enabling a wide range of synthetic applications. The combination of photoredox catalysis with other catalytic cycles, such as nickel or palladium catalysis, has further expanded the scope of these decarboxylative transformations. sioc.ac.cn

Investigations into the Mechanism of Action as a Condensation Reagent

The role of this compound and related compounds as condensation reagents is a subject of significant mechanistic interest. Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental in organic synthesis. The unique structure of this compound, containing both a secondary amine and a carboxylic acid moiety, allows it to potentially undergo intramolecular or intermolecular condensation to form amides.

Mechanistic studies suggest that the condensation between an amine and a carboxylic acid can proceed through several pathways. In the absence of an activating agent, thermal condensation is a common method. This process typically requires elevated temperatures to drive the reaction towards the formation of an amide bond by removing the water byproduct. acsgcipr.org The equilibrium of this reaction is critical; the formation of an ammonium (B1175870) carboxylate salt is a competing, non-productive pathway. acsgcipr.org The removal of water, often accomplished through azeotropic distillation with a Dean-Stark apparatus, is essential to shift the equilibrium in favor of the amide product. acsgcipr.org

The reaction likely initiates with the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid. It has been proposed that the carboxylic acid may exist as a hydrogen-bonded dimer, which could facilitate the attack by the amine. acsgcipr.org

In the context of this compound, an intramolecular condensation would lead to a bicyclic lactam. Alternatively, intermolecular condensation would result in the formation of dimers, oligomers, or polymers. The specific outcome would be influenced by reaction conditions such as concentration, temperature, and the presence of any catalysts.

Kinetic studies of related condensation reactions have shown that the decomposition of intermediates can be influenced by the concentration of acid and water. dur.ac.uk For instance, in some amine-carbonyl condensations, monoprotonated intermediates have been found to be relatively stable, while diprotonated species may decompose more rapidly. dur.ac.uk

Table 1: Investigated Parameters in a Hypothetical Self-Condensation of this compound

| Parameter | Condition | Observation |

| Temperature | 120°C | Slow formation of amide product with evidence of starting material degradation. |

| Temperature | 150°C | Increased rate of amide formation, but also increased degradation byproducts. |

| Catalyst | None (Thermal) | Reaction proceeds through a presumed hydrogen-bonded dimer intermediate. acsgcipr.org |

| Catalyst | p-Toluenesulfonic Acid | Accelerated reaction rate, but also formation of stable ammonium salt. |

| Solvent | Toluene | Azeotropic removal of water facilitates amide formation. acsgcipr.org |

| Solvent | Acetonitrile (B52724) | Slower reaction rate due to less efficient water removal. |

Derivatives and Analogues of 1 Cyclopropylpiperidine 4 Carboxylic Acid: Design, Synthesis, and Structural Diversification

Structure-Activity Relationship (SAR) Studies of 1-CYCLOPROPYLPIPERIDINE-4-CARBOXYLIC ACID Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how specific chemical features of this compound derivatives influence their biological effects. By systematically altering parts of the molecule and evaluating the corresponding changes in activity, researchers can build a comprehensive model of the pharmacophore. This knowledge is crucial for optimizing lead compounds into candidates with enhanced potency and improved drug-like properties.

The cyclopropyl (B3062369) group is a valuable substituent in drug design, known to enhance potency, confer conformational stability, and improve metabolic profiles. nih.gov Its rigid structure can reduce the entropic penalty upon binding to a biological target. rsc.org The cyclopropyl ring primarily engages in hydrophobic and van der Waals interactions within a receptor's binding pocket. rsc.org Furthermore, it can participate in less common but significant C–H⋯π or π-sigma interactions, which can enhance ligand-receptor affinity. rsc.org

Introducing substituents onto the cyclopropyl ring can modulate these interactions. The effect of such substitutions often depends on their nature and position. For instance, in a series of GABAA receptor modulators, a para-cyclopropyl group on a phenyl ring was found to maintain moderate positive allosteric modulating activity. acs.org The introduction of electron-withdrawing groups, such as halogens, can alter the electronic properties of the ring, potentially influencing edge-to-face aromatic interactions with protein residues like tryptophan. nih.gov Conversely, adding small alkyl groups could enhance hydrophobic contacts. The precise impact of these substitutions is highly context-dependent, relying on the specific topology of the target binding site. nih.gov

| Substitution Type on Cyclopropyl Ring | Potential Effect on Molecular Interaction | Rationale | Reference |

|---|---|---|---|

| No Substitution (Parent) | Hydrophobic interactions, conformational rigidity. | The cyclopropyl group acts as a rigid hydrophobic element. | nih.govrsc.org |

| Halogenation (e.g., -F, -Cl) | Modulation of electronic character, potential for halogen bonding, altered van der Waals contacts. | Electron-withdrawing effects can influence interactions with aromatic residues. | nih.gov |

| Alkylation (e.g., -CH3) | Increased hydrophobic interactions, potential for steric hindrance. | Adds bulk and enhances lipophilicity in the immediate vicinity of the ring. | acs.org |

| Hydroxylation (e.g., -OH) | Introduction of a hydrogen bond donor/acceptor site, increased polarity. | May form new favorable interactions with polar residues in the binding pocket but could also introduce a desolvation penalty. | nih.gov |

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, and modifications to its nitrogen atom are a common strategy for optimizing drug candidates. researchgate.netresearchgate.net In the parent compound, this position is occupied by a cyclopropyl group. Replacing this group with other substituents can significantly alter a molecule's basicity, lipophilicity, steric profile, and metabolic stability, thereby affecting its biological interactions. acs.org

| Piperidine N-Substituent (R) | Example Compound Series | Observed Effect on Activity/Properties | Reference |

|---|---|---|---|

| -H | LATS1/2 Kinase Inhibitors | Baseline activity and metabolic stability. | acs.org |

| -CH3 (Methyl) | LATS1/2 Kinase Inhibitors | Slight drop in potency, reduced metabolic stability. | acs.org |

| -CH(CH3)2 (Isopropyl) | LATS1/2 Kinase Inhibitors | Slight drop in potency, reduced metabolic stability. | acs.org |

| -C(O)CH3 (Acetyl) | LATS1/2 Kinase Inhibitors | Eliminates basicity of nitrogen; activity retained but at a lower level. | acs.org |

The carboxylic acid group is a critical functional group in many pharmacologically active compounds, often playing a key role in target binding through its ability to form strong electrostatic interactions and hydrogen bonds. nih.govfieldofscience.com However, its ionizable nature can limit passive diffusion across biological membranes. nih.govresearchgate.net A common strategy to address this is to mask the carboxylic acid as a prodrug, most frequently as an ester or an amide. researchgate.netpatsnap.com

These variations are designed to be chemically or enzymatically converted back to the active carboxylic acid in vivo. For instance, methyl or ethyl esters can often improve cell permeability. rsc.org This approach was explored for dual MCL-1/BCL-xL inhibitors, where ester prodrugs were synthesized to investigate if they could enhance cell killing compared to the parent carboxylic acid. rsc.org The choice of the ester or amide can be used to tune the rate of hydrolysis and, consequently, the release profile of the active drug.

| Functional Group Variation | General Purpose | Potential Outcome | Reference |

|---|---|---|---|

| -COOH (Carboxylic Acid) | Active form, key binding interactions (H-bonding, ionic). | Often potent at the target but may have poor membrane permeability. | nih.govfieldofscience.com |

| -COOCH3 (Methyl Ester) | Prodrug to improve permeability. | Increased lipophilicity and cell penetration; must be hydrolyzed to the active acid form. | rsc.org |

| -COOCH2CH3 (Ethyl Ester) | Prodrug to improve permeability. | Similar to methyl ester, may have slightly different hydrolysis rates and solubility. | patsnap.com |

| -CONH2 (Primary Amide) | Prodrug or stable analogue. | Neutral, more stable than esters. May alter binding mode or act as a prodrug if hydrolyzed. | researchgate.net |

Design and Synthesis of Conjugates and Pro-drugs of this compound

The carboxylic acid functional group of this compound provides a convenient handle for the synthesis of conjugates and pro-drugs. This strategy is often employed to improve pharmacokinetic properties such as solubility, membrane permeability, and targeted delivery.

Pro-drug Strategies:

A common pro-drug approach for carboxylic acids involves esterification to mask the polar carboxyl group, thereby increasing lipophilicity and enhancing passive diffusion across biological membranes. mdpi.com For instance, the synthesis of O-cyclopropane carboxylic acid ester pro-drugs of various beta-blocking agents has been shown to significantly increase their lipophilicity and permeability across Caco-2 cell monolayers. nih.gov This principle can be directly applied to this compound.

The design of pro-drugs can also be tailored for targeted release. For example, amino acid conjugates can be designed to be substrates for specific transporters that are overexpressed in certain tissues or tumors. researchgate.net While no specific amino acid conjugates of this compound are reported, this is a viable strategy for targeted therapy.

Conjugate Synthesis:

The carboxylic acid can be activated and coupled to various molecules, such as peptides, to form stable conjugates. Standard peptide coupling reagents can facilitate the formation of an amide bond between the carboxylic acid of the piperidine scaffold and the N-terminus of a peptide or an amino group of another molecule. mdpi.com This approach allows for the combination of the pharmacological properties of this compound with the targeting capabilities or biological activity of the conjugated molecule.

While specific examples of conjugates derived from this compound are not prevalent in the literature, the fundamental principles of bioconjugation chemistry are well-established and directly applicable.

Development of Mixed-Helical Peptides Incorporating Modified Piperidine-Carboxylic Acid Residues

The incorporation of non-natural amino acids into peptides is a powerful tool for creating novel structures with enhanced stability and biological activity. The rigid framework of piperidine-carboxylic acid residues can be used to induce specific secondary structures, such as helices, in peptides.

Research has shown that other cyclic amino acid analogues, such as cis-4-aminopiperidine-3-carboxylic acid (cis-APiC), can effectively promote mixed-helical folding in unnatural peptides. rsc.org The incorporation of these modified residues can enhance the aqueous solubility of the peptides without negatively impacting their helical structure. rsc.org This provides a strong precedent for the potential of this compound to serve a similar role.

The synthesis of peptides incorporating such modified residues typically follows standard solid-phase peptide synthesis (SPPS) protocols. The carboxylic acid of the protected piperidine derivative is activated and coupled to the growing peptide chain on a solid support.

Although direct experimental evidence for the incorporation of this compound into mixed-helical peptides is not yet available, the known ability of other substituted piperidine carboxylic acids to stabilize helical conformations suggests that this would be a fruitful area of investigation. The unique conformational constraints imposed by the cyclopropyl group could lead to novel helical structures with interesting biological properties.

Synthesis of Focused Libraries for Target-Oriented Screening

The development of focused compound libraries based on a privileged scaffold is a key strategy in modern drug discovery. These libraries allow for the systematic exploration of the chemical space around a core structure to identify potent and selective ligands for a specific biological target.

While no dedicated focused libraries of this compound derivatives are explicitly described in the reviewed literature, the principles of combinatorial chemistry provide a clear roadmap for their construction. The piperidine nitrogen and the carboxylic acid group offer two points of diversification.

A potential synthetic strategy for generating a focused library would involve the parallel synthesis of a series of amides or esters from the carboxylic acid functionality. A variety of amines or alcohols could be reacted with the activated carboxylic acid to generate a library of derivatives with diverse substituents at this position.

Furthermore, if the piperidine nitrogen is not the site of the cyclopropyl group (i.e., using a precursor like 4-piperidinecarboxylic acid), it provides an additional point for diversification through N-alkylation or N-acylation reactions. The synthesis of a 120-member library of 1-aryl-4-aminopiperidine analogues using a combination of computational design and high-throughput synthesis demonstrates the feasibility of creating such libraries.

The generation of focused libraries from the this compound scaffold would enable the rapid screening of a large number of related compounds, significantly accelerating the identification of new drug candidates.

Biological and Pharmacological Research Applications of 1 Cyclopropylpiperidine 4 Carboxylic Acid Derivatives

Utilization as Intermediates in Pharmaceutical Synthesis

The unique structural features of 1-cyclopropylpiperidine-4-carboxylic acid make it a versatile building block in the creation of complex pharmaceutical agents. The cyclopropyl (B3062369) group can influence the potency and pharmacokinetic properties of a final compound, while the piperidine (B6355638) ring provides a key structural motif present in many bioactive molecules. bayer.com

Precursors for Central Nervous System (CNS) Active Compounds

Derivatives of this compound are instrumental in the synthesis of compounds targeting the central nervous system. A notable application is in the development of cholesterol 24-hydroxylase (CH24H or CYP46A1) inhibitors. nih.govchemrxiv.orgresearchgate.netnih.gov This enzyme is primarily expressed in the brain and plays a crucial role in cholesterol metabolism. nih.govnih.gov The modulation of CH24H activity is being explored as a potential therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease. nih.govchemrxiv.org For instance, the synthesis of potent and selective CH24H inhibitors has been achieved using aryl-piperidine derivatives, demonstrating the utility of this scaffold in creating brain-penetrant therapeutic candidates. researchgate.netnih.gov

Building Blocks for Fluoroquinolone Antibiotics

The this compound moiety is a key component in the structure of many fluoroquinolone antibiotics. bayer.comnih.govgoogle.commdpi.com These synthetic antibacterial agents are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The cyclopropyl group at the N-1 position of the quinolone core is a critical substituent that enhances the antibacterial efficacy. bayer.com The synthesis of potent fluoroquinolones like ciprofloxacin (B1669076) involves the condensation of a cyclopropyl-containing quinolone carboxylic acid with a piperazine (B1678402) derivative. google.commdpi.com Research has shown that modifications at the C-7 position with piperazinyl groups derived from or analogous to the 1-cyclopropylpiperidine (B65770) structure can lead to compounds with excellent antimicrobial activities. mdpi.com

Table 1: Examples of Fluoroquinolone Antibiotics with a Cyclopropyl Moiety

| Compound Name | Chemical Name |

|---|---|

| Ciprofloxacin | 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid |

Applications in the Synthesis of Inhibitors (e.g., Kinase Inhibitors, Cholesterol 24-Hydroxylase Inhibitors)

Beyond CNS-active compounds, this compound derivatives are pivotal in creating various enzyme inhibitors.

Kinase Inhibitors: This scaffold is used to develop potent and selective inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. nih.gov Deregulation of these pathways is a hallmark of cancer, making kinase inhibitors a significant class of anticancer drugs. nih.gov For example, derivatives have been synthesized as inhibitors of Protein Kinase B (Akt), a key component in pathways promoting cell proliferation and survival. nih.gov The optimization of these piperidine-based structures has led to orally bioavailable inhibitors that can suppress tumor growth. nih.gov

Cholesterol 24-Hydroxylase Inhibitors: As mentioned previously, these piperidine derivatives are key to synthesizing inhibitors of cholesterol 24-hydroxylase (CYP46A1). nih.govchemrxiv.orgresearchgate.netnih.gov Structure-based drug design has been employed to create novel 4-arylpyridine derivatives from this scaffold, resulting in highly potent and selective inhibitors. nih.gov One such inhibitor, soticlestat (B610926) (TAK-935), has entered clinical trials for the treatment of rare forms of epilepsy, highlighting the clinical significance of this application. nih.gov

Exploration of Biological Activities of this compound Analogues

The structural framework of this compound has inspired the synthesis of numerous analogues that have been evaluated for a range of biological activities.

Anticancer Properties and Cytotoxic Effects in Cellular Models

Analogues of this compound have demonstrated potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated in various cancer cell lines. nih.govmdpi.commdpi.com For instance, certain dihydropyridine (B1217469) carboxylic acid derivatives have shown good activity against tumor cell lines. mdpi.com The design of novel compounds often involves modifying the core structure to enhance anticancer activity and reduce toxicity to healthy cells. mdpi.commdpi.com Some capsaicin (B1668287) analogues, which can share structural similarities with piperidine derivatives, have also been investigated for their growth-inhibitory activity in cancer cells. nih.gov

Table 2: Cytotoxic Activity of Dihydropyridine Carboxylic Acid Derivatives

| Compound | Cell Line | Activity |

|---|---|---|

| Dihydropyridine carboxylic acid derivative 3a | HCT-15 | Active, lower IC50 than references |

Antimicrobial and Antitubercular Activities

The piperidine scaffold is a common feature in molecules with antimicrobial properties. biomedpharmajournal.orgnih.govnih.gov Derivatives of this compound have been synthesized and tested for their activity against a range of bacteria and fungi. nih.govnih.gov This includes the development of compounds with activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Furthermore, there is a significant research focus on developing new antitubercular agents to combat tuberculosis, and piperidine-containing compounds have emerged as a promising class. nih.govmdpi.com A series of novel 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues were synthesized and showed notable in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds exhibited minimum inhibitory concentration (MIC) values in the micromolar range. nih.gov

Table 3: Antimicrobial and Antitubercular Activity of Selected Analogues

| Compound Series | Target Organism | Activity Range (MIC) |

|---|---|---|

| 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues | Mycobacterium tuberculosis H37Rv | 7.32-136.10 μM |

| 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues | Staphylococcus aureus ATCC 29213 | 0.44-34.02 μM |

Enzyme Inhibition Studies

Derivatives of the this compound scaffold are frequently explored for their potential to inhibit specific enzymes, a cornerstone of many therapeutic strategies. The core structure serves as a building block for creating potent and selective inhibitors for a variety of biological targets.

A significant area of investigation involves the central nervous system (CNS). Novel piperidine-4-carboxylic acid derivatives have been developed as monoamine neurotransmitter re-uptake inhibitors. google.com These compounds are designed to target the transporters for serotonin, dopamine, and noradrenaline, which are critical for treating CNS disorders like depression and panic disorder. google.com The goal of this research is to create compounds with an optimized pharmacological profile concerning their activity on the reuptake of these key neurotransmitters. google.com

In other therapeutic areas, such as metabolic diseases, different carboxylic acid derivatives have shown promise as potent enzyme inhibitors. For example, in the pursuit of treatments for obesity and diabetes, a research program identified carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamides as potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1). nih.gov DGAT-1 is a key enzyme in the final step of triglyceride formation. nih.gov The lead optimization efforts in this program led to the discovery of a compound with an IC₅₀ value of 57 nM in an enzyme assay. nih.gov

Furthermore, the incorporation of a 1-cyclopropyl group into different heterocyclic carboxylic acid scaffolds has yielded compounds with significant antimicrobial properties. A series of novel 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid derivatives were synthesized and screened for antibacterial activity against both gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria. nih.gov Many of these compounds exhibited potent activity, with minimum inhibitory concentration (MIC) values in the micromolar and sub-micromolar ranges. nih.gov

Table 1: Antibacterial Activity of Selected 1-Cyclopropyl-Quinolone-Carboxylic Acid Derivatives This table is representative of research findings in the field and showcases the type of data generated in enzyme inhibition studies.

| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) in µM |

|---|---|---|

| 3f | Staphylococcus aureus ATCC 29213 | 0.44 |

| 3f | Escherichia coli ATCC 25922 | 0.8 |

| Series Range | Staphylococcus aureus ATCC 29213 | 0.44 - 34.02 |

| Series Range | Escherichia coli ATCC 25922 | 0.8 - 34.02 |

Data sourced from a study on quinolone derivatives. nih.gov

Investigation of Protein-Ligand Interactions and Molecular Targets

Understanding the interaction between a potential drug molecule and its biological target at the molecular level is fundamental to drug design. mdpi.com For derivatives of this compound, researchers employ a combination of experimental and computational techniques to elucidate these binding mechanisms. These studies are crucial for confirming that the compound binds to its intended target and for explaining the origins of its biological activity. mdpi.comresearchgate.net

Computational methods such as molecular docking and molecular dynamics simulations are powerful tools in this field. mdpi.comresearchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics simulations can confirm the stability of the resulting protein-ligand complex over time. researchgate.net These simulations provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that anchor the ligand in the protein's binding site. researchgate.net This detailed understanding of the binding mode is essential for establishing a clear structure-activity relationship (SAR), which guides the rational design of more potent and selective derivatives. mdpi.com

Experimental techniques like spectroscopy and calorimetry provide physical evidence of binding and quantify the energetic changes associated with the interaction. mdpi.com The ultimate goal of these investigations is to build a comprehensive model of how these compounds achieve their therapeutic effect, which is a critical step in their development as potential drugs. mdpi.com

Role in Drug Discovery Programs as a Lead Compound or Scaffold

The this compound structure is a valuable scaffold in drug discovery programs. A scaffold is a core chemical structure that serves as a starting point for the synthesis of a library of related compounds. The versatility of the piperidine-4-carboxylic acid framework allows for systematic chemical modifications to optimize pharmacological properties. google.com

Its utility is demonstrated in the development of monoamine neurotransmitter re-uptake inhibitors, where the piperidine-4-carboxylic acid phenyl-alkyl-amide structure is the central feature of the invention. google.com Similarly, research into treatments for tuberculosis has identified derivatives of quinoxaline-2-carboxylic acid as a promising scaffold for developing new antimycobacterial drugs. mdpi.com One such derivative showed high activity against M. tuberculosis and low toxicity in vivo, highlighting the potential of the scaffold in addressing urgent medical needs. mdpi.com

The process of lead optimization often begins with a "hit" structure that shows desired biological activity. researchgate.net This hit is then chemically modified to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a "lead" compound. nih.govresearchgate.net Carboxylic acid-containing molecules are frequently identified as lead structures. nih.gov For instance, the discovery of potent DGAT-1 inhibitors began with a lead structure that was systematically optimized, resulting in a clinical candidate for the potential treatment of obesity and diabetes. nih.gov This illustrates the critical role of such scaffolds in providing the chemical foundation for new medicines.

Studies on Metabolic Stability and Bioavailability Enhancement through Structural Modification

A key challenge in drug development is ensuring that a biologically active compound has favorable pharmacokinetic properties, including good metabolic stability and oral bioavailability. patsnap.com The this compound scaffold offers multiple points for structural modification to address these challenges. Researchers strategically alter the molecule to fine-tune its physicochemical properties, leading to better performance in biological systems. patsnap.com

Another approach is the development of prodrugs, where the carboxylic acid group is temporarily masked, often as an ester or an amide. patsnap.com This modification can improve properties like membrane permeability and solubility, thereby enhancing the drug's absorption and distribution throughout the body. patsnap.com After administration, the prodrug is converted back to the active carboxylic acid form by metabolic enzymes. patsnap.com

Table 2: Strategies for Enhancing Metabolic Stability and Bioavailability

| Modification Strategy | Rationale | Desired Outcome |

|---|---|---|

| Fluorination | Introduction of fluorine atoms at metabolically vulnerable positions. | Increased resistance to oxidative metabolism, leading to enhanced in vivo stability. |

| Bioisosteric Replacement | Replacing the carboxylic acid with a group like a tetrazole. | Maintain or enhance biological activity while improving pharmacokinetic properties and metabolic stability. researchgate.net |

| Prodrug Formation | Converting the carboxylic acid to an ester or amide derivative. | Improve drug absorption, solubility, and distribution. patsnap.com |

This table summarizes common medicinal chemistry strategies applied to carboxylic acid-containing scaffolds.

Advanced Characterization and Analytical Techniques in Chemical Research of 1 Cyclopropylpiperidine 4 Carboxylic Acid

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-cyclopropylpiperidine-4-carboxylic acid, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The acidic proton of the carboxylic acid group is highly distinctive, typically appearing as a broad singlet in the downfield region of 10-12 ppm. libretexts.org This signal disappears upon the addition of D₂O due to hydrogen-deuterium exchange. Protons on the carbons adjacent to the carboxylic acid are expected in the 2-3 ppm range. libretexts.org The signals for the piperidine (B6355638) ring protons would appear as complex multiplets, and the protons of the cyclopropyl (B3062369) group would resonate in the upfield region, typically between 0 and 1 ppm, a characteristic region for strained ring systems. chemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is significantly deshielded and resonates in the 160-180 ppm range. libretexts.org The carbons of the piperidine and cyclopropyl rings would appear at higher field strengths, with their precise shifts dependent on their substitution and local electronic environment.

Expected ¹H and ¹³C NMR Chemical Shifts

| Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|

| -COOH (proton) | 10.0 - 12.0 (broad s) | - |

| -COOH (carbon) | - | 160 - 180 |

| Piperidine C-H (adjacent to COOH) | 2.0 - 3.0 | 40 - 50 |

| Piperidine C-H (adjacent to N) | 2.5 - 3.5 | 50 - 60 |

| Cyclopropyl C-H | 0.0 - 1.0 | 5 - 20 |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. When analyzed via electrospray ionization (ESI), the compound can be observed as various adducts. The exact mass of the hydrochloride salt is 205.0869564 Da. nih.gov The fragmentation patterns can reveal the loss of specific groups, such as the carboxylic acid moiety (-COOH) or the cyclopropyl group. youtube.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula.

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 170.11756 | 139.5 |

| [M+Na]⁺ | 192.09950 | 146.3 |

| [M-H]⁻ | 168.10300 | 143.7 |

| [M+NH₄]⁺ | 187.14410 | 152.8 |

| [M+K]⁺ | 208.07344 | 143.7 |

| [M+H-H₂O]⁺ | 152.10754 | 132.5 |

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in the molecule. For this compound, the most characteristic absorptions are from the carboxyl group. A very broad O-H stretching band is observed from 2500 to 3300 cm⁻¹, which is typical for hydrogen-bonded carboxylic acid dimers. libretexts.org The carbonyl (C=O) stretching frequency appears as a strong, sharp peak around 1710 cm⁻¹. libretexts.org

Chromatographic Techniques for Purity Assessment and Isolation of Isomers (e.g., HPLC, LC-MS, UPLC)

High-Performance Liquid Chromatography (HPLC) HPLC is the primary technique for purity assessment. A reverse-phase (RP) HPLC method is typically employed. sielc.com For a polar, ionizable compound like this, a mixed-mode column combining reverse-phase and ion-exchange characteristics can provide excellent separation and peak shape. helixchrom.com The mobile phase often consists of an aqueous buffer (e.g., with formic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comhelixchrom.com Detection is commonly performed using a UV detector. helixchrom.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful analytical tool that combines separation with mass identification. This is particularly useful for identifying impurities during synthesis and for pharmacokinetic studies. nih.govnih.gov For MS compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com The mass detector can confirm the molecular weight of the main peak and provide mass information on any co-eluting impurities. sigmaaldrich.com

Ultra-Performance Liquid Chromatography (UPLC) UPLC is a higher-resolution version of HPLC that uses columns with smaller particle sizes (typically sub-2 µm). This results in faster analysis times, improved resolution, and greater sensitivity, making it well-suited for high-throughput purity analysis and reaction monitoring. sielc.com

Example Chromatographic Conditions for Related Piperidine Carboxylic Acids

| Technique | Column Type | Mobile Phase | Detection |

|---|---|---|---|

| HPLC | Reverse-Phase C18 or Mixed-Mode | Acetonitrile/Water with 0.1% Phosphoric Acid or Formic Acid | UV (e.g., 255 nm) |

| LC-MS | Reverse-Phase C18 | Methanol/Water with 5 mM Ammonium Acetate | ESI-MS/MS |

| HILIC | Polymer-based Amino Column | Acetonitrile/Ammonium Formate Buffer | ESI-MS |

Data synthesized from methods for analogous compounds. sielc.comhelixchrom.comnih.govshodex.com

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing atomic positions, bond lengths, and bond angles.

For this compound, a successful crystallographic analysis would confirm:

Conformation: It would establish the conformation of the piperidine ring, which is expected to adopt a stable chair conformation, as seen in related structures like N-Carbamoyl-Piperidine-4-Carboxylic Acid. researchgate.net

Bond Parameters: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: It would reveal the nature of hydrogen bonding, particularly the interactions involving the carboxylic acid groups, which typically form dimers, and any other van der Waals forces that stabilize the crystal lattice. researchgate.netresearchgate.net

While a specific crystal structure for this compound is not publicly available, analysis of related heterocyclic carboxylic acids shows that the crystal packing is heavily influenced by hydrogen bonds involving the carboxyl groups and any available nitrogen atoms. researchgate.net

Advanced Analytical Methods for Monitoring Reaction Progress and Intermediate Detection

Monitoring the progress of the synthesis of this compound is crucial for optimizing reaction conditions and maximizing yield.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to qualitatively track a reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visualize the consumption of reactants and the formation of the product over time.

Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and detailed monitoring, LC-MS is the preferred technique. Small aliquots of the reaction mixture can be analyzed at various time points. This allows for the accurate measurement of the disappearance of starting materials and the appearance of the desired product. Crucially, LC-MS can also help in the detection and identification of reaction intermediates and byproducts, providing valuable insights into the reaction mechanism. researchgate.net

In-situ Spectroscopic Monitoring: Techniques like in-situ IR or NMR spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products directly within the reaction vessel without the need for sampling. This allows for precise determination of reaction endpoints and kinetics.

A typical synthetic route may involve the N-alkylation of a piperidine-4-carboxylic acid derivative with a cyclopropyl-containing electrophile. Monitoring would focus on the disappearance of the starting piperidine derivative and the concurrent appearance of the N-cyclopropylated product peak in the chromatogram. chemicalbook.com

Computational and Theoretical Studies on 1 Cyclopropylpiperidine 4 Carboxylic Acid and Its Analogues

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in structure-based drug design for screening virtual libraries and understanding ligand-receptor interactions.

Research on analogues of 1-cyclopropylpiperidine-4-carboxylic acid has utilized molecular docking to explore their binding modes with various protein targets. For instance, in the development of anticancer agents, docking studies on piperidine (B6355638) carboxamide derivatives targeting Anaplastic Lymphoma Kinase (ALK) have been performed. researchgate.net These simulations investigate the binding of the most active compounds within the ALK active site to elucidate the structural basis of their inhibitory activity. researchgate.net

Similarly, computational studies on piperidine-based compounds have been conducted to assess their affinity for sigma receptors, which are implicated in a variety of neurological disorders. nih.gov A computational workflow involving docking simulations was used to decipher the binding mode of potent sigma 1 receptor (S1R) ligands. nih.gov These studies, based on the crystal structure of S1R, help to identify key interactions between the ligand and amino acid residues in the receptor's binding pocket. nih.gov

In the context of antimicrobial drug discovery, derivatives containing a cyclopropyl (B3062369) group have been docked into the active site of bacterial proteins like DNA gyrase. nih.gov Such studies are essential for understanding the structure-activity relationships and guiding the synthesis of new quinolone derivatives with enhanced antimicrobial potency. nih.gov The docking of these compounds helps to rationalize their biological activity on a structural level. nih.gov

Table 1: Examples of Molecular Docking Studies on Piperidine Analogues

| Compound Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Piperidine/Piperazine (B1678402) Derivatives | Sigma 1 Receptor (S1R) | Identified crucial amino acid residue interactions and rationalized binding affinity. | nih.gov |

| Piperidine Carboxamide Derivatives | Anaplastic Lymphoma Kinase (ALK) | Investigated the binding mode of the most active compound with the ALK active site. | researchgate.net |

| Fluoroquinolone-Piperazine Derivatives | Topoisomerase II DNA Gyrase | Provided insights into binding site interactions to understand antibacterial activity. | nih.gov |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, stability, and reactivity of molecules. These methods are used to calculate properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distributions.

For piperidine derivatives, quantum chemical methods have been employed to analyze their structural and electronic features. ekb.eg Semi-empirical methods like PM3 have been used to assess the thermodynamic stability and reactivity of new piperidine compounds. ekb.egchemjournal.kz Such calculations can determine charge characteristics, identifying potential nucleophilic and electrophilic centers within the molecule. For example, in one study, the oxygen in a benzoyl radical attached to a piperidine ring was identified as the primary nucleophilic reaction center. chemjournal.kz

The chemical stability of piperidine derivatives is often directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ekb.egchemjournal.kz A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. ekb.eg Advanced DFT methods, such as B3LYP-D and WB97XD, have been used to optimize the geometry of piperazine derivatives and perform detailed analyses of intermolecular interactions through techniques like Natural Bond Orbital (NBO), Atoms-in-Molecules (AIM), and Reduced Density Gradient (RDG). scilit.com These analyses are crucial for understanding electronic exchanges and non-covalent interactions like hydrogen bonds that stabilize the molecular structure. scilit.com

Table 2: Quantum Chemical Properties of Piperidine Derivatives

| Calculation Method | Property Calculated | Significance | Reference |

|---|---|---|---|

| Semi-empirical (PM3, AM1) | HOMO-LUMO Energy Gap | Predicts chemical stability and reactivity. | ekb.egchemjournal.kz |

| Semi-empirical (PM3) | Charge Distribution | Identifies nucleophilic and electrophilic reaction centers. | ekb.egchemjournal.kz |

| DFT (B3LYP-D, WB97XD) | Optimized Molecular Geometry | Provides accurate bond lengths and angles. | scilit.com |

| NBO Analysis | Electronic Exchanges | Studies charge transfer reactions between donor and acceptor orbitals. | scilit.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures, described by molecular descriptors. mdpi.com QSAR models are valuable for predicting the activity of unsynthesized compounds and for guiding lead optimization.

For analogues of this compound, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.net In a study on piperidine carboxamide derivatives as ALK inhibitors, CoMFA and CoMSIA models were developed that yielded significant statistical results, indicating the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net

Other QSAR methods, including Hologram QSAR (HQSAR) and Topomer CoMFA, have also been used to build predictive models for piperidine derivatives. dntb.gov.ua These models, once validated, can be used for virtual screening of compound libraries to identify novel structures with potentially high inhibitory activity. dntb.gov.ua The ultimate goal of QSAR is to create a mathematical model that can accurately predict the pharmacological efficacy of new compounds, thereby streamlining the drug design process before experimental synthesis is undertaken. nih.gov

In Silico Prediction of Molecular Interactions and Conformational Landscapes

Understanding the dynamic nature of a ligand and its interactions within a binding site is crucial for drug design. Computational techniques like molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule and analyze the stability of ligand-receptor complexes over time.

For piperidine-based compounds, MD simulations have been used to enrich the findings from molecular docking. nih.gov Following the docking of a potent S1R agonist, MD simulations revealed the crucial amino acid residues involved in stable binding interactions, confirming the accuracy of the initial docking pose. nih.gov Such simulations allow both the ligand and the receptor to be fully flexible, providing an explicit simulation of the "induced-fit" process where the receptor conformationally adapts to the ligand. mdpi.com

In addition to MD, quantum chemical methods contribute to understanding molecular interactions. Analyses like Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Atoms-in-Molecules (AIM) are used to study and visualize the non-covalent interactions, particularly hydrogen bonds, that are critical for molecular recognition and binding. scilit.com These methods provide a detailed picture of the intramolecular and intermolecular forces governing the compound's structure and interactions. scilit.comresearchgate.net

Computational Approaches for Designing Compounds with Improved Physicochemical Properties

A key challenge in drug development is optimizing the physicochemical properties of a lead compound to ensure it has good absorption, distribution, metabolism, and excretion (ADME) characteristics. Computational methods play a vital role in the rational design of molecules with improved properties.

For piperidine scaffolds, computational design strategies often focus on modulating properties like solubility, lipophilicity (logP/logD), and metabolic stability. thieme-connect.comresearchgate.net The piperidine ring itself possesses both hydrophilic and lipophilic characteristics. thieme-connect.com Computational models can predict how the introduction of substituents or chiral centers onto the piperidine ring will alter these properties. thieme-connect.comresearchgate.net For example, structure-activity relationship (SAR) studies have shown that adding a substituent at the 2-position of the piperidine ring can effectively enhance the aqueous solubility of certain inhibitor series. thieme-connect.com

Structure-based design, which combines computational modeling with X-ray crystallography, is a powerful approach. In the development of renin inhibitors, a piperidine-based screening hit was optimized by using computational modeling to guide modifications. nih.gov This led to the introduction of a hydroxyl group on the piperidine core, which furnished analogues with significantly improved pharmacokinetic profiles and oral bioavailability in rats. nih.gov These examples highlight how computational tools are used to rationally design next-generation compounds based on the this compound scaffold with a superior balance of potency and drug-like properties. thieme-connect.comnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Cyclopropylpiperidine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions, including cyclopropane ring formation and piperidine-carboxylic acid coupling. For example, cyclopropyl groups can be introduced using [2+1] cycloaddition reactions with diazo compounds. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. ethanol) and temperature (room temperature vs. reflux) critically impact yield. Polar aprotic solvents enhance nucleophilicity in coupling steps, while elevated temperatures may accelerate cyclopropanation but risk side reactions . Green chemistry approaches, such as using water as a solvent or biocatalysts, are emerging alternatives to improve sustainability .

Q. How is the structural integrity of this compound confirmed in synthetic studies?

- Methodological Answer : Structural validation relies on spectroscopic techniques:

- NMR : H and C NMR confirm cyclopropane proton environments (δ ~0.5–1.5 ppm) and piperidine ring conformation.